Product packaging for Isononanoic acid(Cat. No.:CAS No. 693-19-6)

Isononanoic acid

Cat. No.: B154338
CAS No.: 693-19-6
M. Wt: 158.24 g/mol
InChI Key: XZOYHFBNQHPJRQ-UHFFFAOYSA-N
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Description

Isononanoic Acid (CAS 26896-18-4 / 3302-10-1) is a saturated, branched-chain carboxylic acid with the molecular formula C9H18O2 . This monofunctional intermediate is characterized by its high and consistent purity, providing precise and reliable performance in advanced research and industrial applications . Its clear, colorless liquid form at room temperature and miscibility with common organic solvents make it a versatile component in various formulations . In applied research, this compound serves as a critical building block for high-performance materials. It is extensively used as a monomer in the synthesis of alkyd resins for stoving enamels and two-component paints, where it imparts superior yellowing resistance compared to straight-chain fatty acids . Furthermore, it is a key precursor in the production of polyol ester-based synthetic lubricants, which are essential in demanding sectors such as aviation and refrigeration due to their excellent thermal stability and low volatility . The acid is also utilized in the production of metal salt driers for coatings and as a modifier in plasticizers for polymers . Beyond industrial applications, this compound finds a role in cosmetic and personal care research, where it functions as a skin conditioning agent, emulsifier, and solvent to improve product texture . It is important to note that the European Chemicals Agency (ECHA) classifies this compound as hazardous, as it can cause severe eye damage and skin irritation . Researchers should consult the Safety Data Sheet and adhere to all recommended handling protocols, including the use of appropriate personal protective equipment (PPE). This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B154338 Isononanoic acid CAS No. 693-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyloctanoic acid
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InChI

InChI=1S/C9H18O2/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOYHFBNQHPJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10883129
Record name 7-Methyloctanoic acid
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Molecular Weight

158.24 g/mol
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CAS No.

693-19-6, 26896-18-4
Record name 7-Methyloctanoic acid
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Record name 7-Methyloctanoic acid
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Record name Isononanoic acid
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Record name Isononanoic acid
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Synthetic Methodologies and Reaction Mechanisms of Isononanoic Acid

Industrial Synthesis Routes

The commercial production of isononanoic acid relies on several well-established petrochemical pathways. These methods are characterized by their efficiency and scalability, meeting the global demand for this versatile chemical intermediate.

2-Ethylhexanol Based Processes: Dehydration, Hydroformylation, and Oxidation Pathways

A predominant industrial method for synthesizing this compound starts from 2-ethylhexanol. google.comwipo.int This multi-stage process involves the sequential conversion of the alcohol through dehydration, hydroformylation, and oxidation to arrive at the final carboxylic acid. google.comjustia.com This route is advantageous as 2-ethylhexanol is an inexpensive, large-scale industrial product. google.comgoogle.com

The initial step is the catalytic dehydration of 2-ethylhexanol to produce a mixture of octene isomers. google.com This elimination reaction is typically performed in the gas phase at elevated temperatures. justia.com Acidic catalysts are essential for this conversion.

Table 1: Catalysts and Conditions for 2-Ethylhexanol Dehydration

Catalyst TypeCatalyst ExamplePhase
Alumina (B75360)Activated AluminaGas
Supported Phosphoric AcidPhosphoric acid on silica (B1680970) or aluminaGas
---------

This table summarizes common catalysts used in the gas-phase dehydration of 2-ethylhexanol.

The octene mixture obtained from the dehydration step is then converted to isononanal via hydroformylation, also known as the oxo process. google.comchempedia.info This reaction involves treating the olefins with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. justia.com While cobalt catalysts have been used, modern processes often employ rhodium-based catalysts, which can be modified with phosphine (B1218219) ligands to improve performance. researchgate.net This step adds a formyl group and a hydrogen atom across the double bond, yielding the C9 aldehyde, isononanal. google.comchempedia.info

In the final step, the isononanal is oxidized to form this compound. google.comjustia.com This conversion is typically achieved by using air or oxygen as the oxidizing agent. google.com The reaction can be conducted in a bubble column reactor. google.com To facilitate the process and promote the decomposition of intermediate peroxy acids, a metal salt catalyst may be employed. google.com The aldehyde group is thereby converted to a carboxylic acid group, completing the synthesis. google.com

Methoxycarbonylation of Diisobutylene

An alternative route to this compound is the methoxycarbonylation of diisobutylene. rsc.org This process offers a different pathway starting from a C8 olefin. In this reaction, diisobutylene is reacted with carbon monoxide and methanol (B129727). rsc.org The process is catalyzed by cobalt complexes, which have been shown to be effective non-precious metal catalysts for this transformation. rsc.orgrsc.org The reaction yields methyl isononanoate, which is subsequently hydrolyzed to produce this compound. Research has demonstrated that with specific cobalt catalysts dispersed by poly(ionic liquids), conversions of diisobutylene can reach 88.0% with a selectivity for methyl isononanoate of 91.4% under optimized conditions of 8.0 MPa CO pressure and 150 °C. rsc.orgrsc.org

Table 2: Methoxycarbonylation of Diisobutylene

ReactantsCatalystConditionsIntermediate ProductFinal Product
Diisobutylene, Carbon Monoxide, MethanolCobalt Complexes150 °C, 8.0 MPaMethyl isononanoateThis compound (after hydrolysis)
---------------

This table outlines the key parameters for the synthesis of this compound via the methoxycarbonylation of diisobutylene.

Bio-based and Circular Feedstock Production Technologies

Driven by a global push for sustainability, significant research is being directed towards the production of this compound from bio-based and circular feedstocks. intelmarketresearch.comglobenewswire.com These emerging technologies aim to reduce the reliance on fossil fuels and align with the principles of a circular economy. resonac.commdpi.com

One prominent bio-based approach involves the ozonolysis of oleic acid, a fatty acid found in vegetable oils. acs.orgcopernicus.org The reaction of oleic acid with ozone cleaves the carbon-carbon double bond, yielding azelaic acid and pelargonic acid (n-nonanoic acid), the linear isomer of this compound. acs.orgcopernicus.orggoogle.comresearchgate.net

Fermentation processes represent another key area of bio-based production. Certain anaerobic bacteria can produce branched-chain fatty acids from the catabolism of branched-chain amino acids like valine and leucine. nih.govnih.gov Research has also demonstrated that microbial chain elongation using ethanol (B145695) can produce branched medium-chain fatty acids from precursors like iso-butyrate. acs.org

The concept of a circular economy is being applied through the valorization of waste streams. cetjournal.it For example, companies are developing processes to produce chemicals from used plastics, which can serve as circular feedstocks. resonac.com In a notable commercial development, OQ Chemicals has launched a grade of this compound manufactured from over 70% bio-based and circular raw materials, certified under ISCC PLUS. openpr.com These advancements highlight a clear industry trend towards more sustainable and environmentally conscious chemical production. nih.govnih.gov

Laboratory-Scale Synthesis and Controlled Reaction Paradigms

The laboratory-scale synthesis of this compound typically involves the oxidation of isononanal, which is often the isomer 3,5,5-trimethylhexanal. atamanchemicals.com This process requires careful control of reaction parameters to achieve high purity and yield. Key variables that are manipulated in a laboratory setting include the choice of catalyst, reaction temperature, and the polarity of the solvent used.

A common synthetic route begins with the dehydration of 2-ethylhexanol to produce a mixture of octene isomers. google.comgoogle.com This is followed by a hydroformylation step (also known as the oxo process), where the octenes react with a mixture of carbon monoxide and hydrogen (syngas) to form isononanal. The final step is the oxidation of this aldehyde to this compound. google.com For purification, fractional distillation under reduced pressure is a standard laboratory technique to obtain this compound with a purity greater than 95%. The optimal temperature range for the synthesis is generally between 80°C and 120°C.

Catalysis in this compound Synthesis

Catalysis is fundamental to the efficient synthesis of this compound, enabling high conversion rates and selectivity under specific reaction conditions. Different classes of catalysts are employed depending on the specific synthetic step, from the oxidation of aldehydes to the carbonylation of alkenes.

Transition Metal Catalysts for Oxidation

The oxidation of isononanal to this compound is effectively catalyzed by transition metal compounds. google.com These reactions typically use oxygen or air as the oxidant. The catalysts facilitate the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH). Various transition metal oxides, such as those of chromium, vanadium, iron, and cobalt, often supported on materials like titanium dioxide (TiO2) or alumina (Al2O3), have been investigated for their catalytic activity in oxidation reactions. aensiweb.com The choice of metal and support material can significantly influence the catalyst's activity and stability. aensiweb.com The use of transition metal-based catalysts in conjunction with molecular oxygen is considered a more environmentally benign approach compared to traditional stoichiometric oxidants, as it often produces water as the only by-product. rsc.org

Metal-Organic Framework (MOF) Catalyst Systems for Oxidation

Metal-Organic Frameworks (MOFs) have emerged as highly effective catalysts for the oxidation of isononanal. MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, creating a porous structure. youtube.com These materials can be designed to have specific catalytic properties. For the synthesis of this compound, a MOF-based catalyst system has been shown to achieve a yield of over 95% with selectivity exceeding 98%. This high efficiency is achieved under optimized conditions of 180–220°C and 0.5–2.0 MPa pressure. MOFs containing transition metals such as iron, cobalt, manganese, or copper are particularly noted for their catalytic activity in this oxidation process. google.com The high surface area and tunable porosity of MOFs allow for efficient interaction between the catalytic sites and the reactants. youtube.com

Cobalt Complex Catalysis in Methoxycarbonylation

An alternative route to carboxylic acids and their esters is through the alkoxycarbonylation of alkenes. In the context of this compound synthesis, this could involve the methoxycarbonylation of octene isomers. Early research in this area utilized cobalt carbonyls as catalysts. researchgate.net In such reactions, a cobalt complex acts as the catalyst to facilitate the addition of a methoxy (B1213986) group (-OCH3) and a carbonyl group (-CO) across the double bond of the alkene. The catalytic cycle typically involves changes in the oxidation state of the cobalt center. youtube.com For instance, a Co(II) catalyst might be oxidized to a more active Co(III) species, which then participates in the carbonylation, before being reduced back to Co(II) at the end of the cycle. youtube.com This process, when applied to an eight-carbon alkene like octene, results in a nine-carbon methyl ester, which can then be hydrolyzed to this compound.

Table 1: Catalyst Systems in this compound Synthesis
Catalyst TypeReaction StepKey FindingsReference
Transition Metal CompoundsOxidation of IsononanalGroup VIII metals are effective. Various oxides (Cr, V, Fe, Co) on supports like TiO2 and Al2O3 show good activity. google.comaensiweb.com
Metal-Organic Frameworks (MOFs)Oxidation of IsononanalAchieves >95% yield and >98% selectivity. Optimal conditions: 180–220°C, 0.5–2.0 MPa. MOFs with Fe, Co, Mn, Cu are effective. google.com
Cobalt ComplexesMethoxycarbonylation of OcteneCobalt carbonyls catalyze the addition of methoxy and carbonyl groups to form a C9 ester precursor. The catalytic cycle involves Co(II)/Co(III) oxidation states. researchgate.netyoutube.com

Mechanistic Studies of this compound Formation and Related Reactions

Understanding the reaction mechanisms is key to optimizing the synthesis of this compound. The primary commercial route involves precursors like isooctane (B107328) (2,2,4-trimethylpentane), which is converted to this compound (mainly 3,5,5-trimethylhexanoic acid). atamanchemicals.combuffalo.edu

Mechanistic studies of the oxidation of branched alkanes like isooctane reveal that the reaction is initiated by the cleavage of the most susceptible C-H bond. buffalo.eduresearchgate.net In isooctane, the tertiary C-H bond has a lower bond dissociation energy compared to the primary and secondary bonds, making it the initial site of attack. buffalo.eduresearchgate.net This leads to the formation of an alkyl radical, which then reacts with molecular oxygen to form a peroxy radical intermediate. buffalo.edu The branched structure of isooctane is credited with its lower reactivity at low temperatures compared to linear alkanes, a property crucial for its role as an anti-knock agent in gasoline. buffalo.eduresearchgate.net

Subsequent steps in the degradation pathway of isooctane have been studied in biological systems, which can provide insights into chemical oxidation. In Mycobacterium austroafricanum, isooctane is oxidized to metabolites including 2,4,4-trimethylpentanoic acid and dimethylpropanoic (pivalic) acid. nih.gov This suggests a degradation pathway that begins at the isopropyl end of the molecule. nih.gov The enzymatic system responsible is likely a nonheme alkane monooxygenase, which hydroxylates the alkane as the initial step. nih.gov

In the methoxycarbonylation of alkenes, isotopic labeling studies using deuterated methanol (MeOD) have been used to elucidate the mechanism. For palladium-catalyzed systems, the results are consistent with a hydride mechanism, where a palladium-hydride species adds to the alkene, followed by CO insertion and subsequent alcoholysis to release the ester product. rsc.org While this study used palladium, the general principles of the hydride pathway are relevant to understanding transition metal-catalyzed carbonylation reactions.

Table 2: Mechanistic Insights into this compound Formation
Reaction/ProcessMechanistic DetailSignificanceReference
Oxidation of IsooctaneInitial attack occurs at the tertiary C-H bond, forming a peroxy radical intermediate.Explains the initiation of the oxidation cascade leading to branched carboxylic acids. buffalo.eduresearchgate.net
Biodegradation of IsooctaneMetabolites identified as 2,4,4-trimethylpentanoic acid and pivalic acid suggest oxidation starts at the isopropyl group.Provides a model for the regioselectivity of the oxidation of highly branched alkanes. nih.gov
Alkene MethoxycarbonylationProceeds via a hydride mechanism involving the formation of a metal-hydride species.Elucidates the pathway for an alternative synthesis route to the ester precursor of this compound. rsc.org

Derivatives of Isononanoic Acid: Synthesis and Functionalization

Esterification Reactions and Synthetic Ester Chemistry

Esterification, the reaction of a carboxylic acid with an alcohol to form an ester and water, is a primary pathway for the functionalization of isononanoic acid. The resulting isononanoate esters are utilized as synthetic lubricants, plasticizers, and coalescing agents. The synthesis can be tailored by selecting specific alcohols to achieve desired physical and chemical properties in the final ester product.

Polyol esters are a significant class of synthetic lubricants derived from the reaction of carboxylic acids with polyols—alcohols containing multiple hydroxyl groups. This compound is frequently esterified with polyols such as neopentyl glycol, trimethylolpropane (B17298) (TMP), di-trimethylolpropane (di-TMP), pentaerythritol (B129877) (PE), and di-pentaerythritol (di-PE) to produce high-performance lubricants for the refrigeration and aviation industries. google.com

The synthesis of these esters typically involves reacting the polyol with an excess of this compound at elevated temperatures, often in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. ajgreenchem.com An azeotroping agent, such as toluene, may be used to facilitate the removal of water, driving the reaction towards completion. ajgreenchem.com The molar ratio of the reactants is a critical parameter that influences the final product; for example, a 3.5:1 molar ratio of unsaturated fatty acid to TMP has been used in the synthesis of tri-esters.

The reaction conditions for the synthesis of polyol esters can be summarized as follows:

PolyolCatalystTemperature (°C)Molar Ratio (Acid:Polyol)Reference
Trimethylolpropane (TMP)Sulfuric Acid (2%)1503.5:1
Di-Trimethylolpropane (di-TMP)Sulfuric Acid (2%)1804.5:1
Pentaerythritol (PE)Sulfuric Acid (2%)1804.5:1
Di-Pentaerythritol (di-PE)Sulfuric Acid (2%)1806.5:1
General Polyolsp-Toluenesulfonic AcidElevated- ajgreenchem.com

These polyol esters exhibit excellent thermal stability and lubricity, making them suitable for demanding applications.

Vinyl esters of this compound, such as vinyl isononanoate (also known as vinyl pelargonate), are valuable monomers in the polymer industry. These compounds can be copolymerized with other monomers like vinyl acetate, vinyl chloride, styrene, and acrylic esters to modify the properties of the resulting polymers. google.com Copolymers incorporating vinyl isononanoate often exhibit improved hydrolysis resistance and reduced moisture absorption, making them suitable for the production of high-performance paints and coatings. google.com

One established method for the synthesis of vinyl esters is the reaction of the corresponding carboxylic acid with acetylene. google.com In the case of vinyl isononanoate, this reaction is typically carried out at elevated temperatures, in the range of 200-230°C, and is often catalyzed by zinc salts. google.com

Glycidyl (B131873) esters are another important class of derivatives obtained from this compound. The synthesis of glycidyl isononanoate can be achieved by reacting this compound with epichlorohydrin. google.com This process is analogous to the synthesis of other glycidyl esters, such as glycidyl acrylate (B77674) and glycidyl methacrylate, which are produced from the reaction of the corresponding carboxylic acid with epichlorohydrin. ijarsct.co.ingoogle.com

The synthesis of glycidyl esters can proceed through different routes. One common method involves the direct reaction of the carboxylic acid with epichlorohydrin, often in the presence of a catalyst like triethylamine. ijarsct.co.ingoogle.com Another approach is to first form the sodium salt of the carboxylic acid by reacting it with sodium hydroxide, followed by a reaction with epichlorohydrin. ijarsct.co.in These reactions can be influenced by the choice of catalyst and the use of polymerization inhibitors, such as p-hydroxyanisole, to prevent unwanted side reactions. ijarsct.co.ingoogle.com Glycidyl esters of this compound are used for the modification of alkyd resins, enhancing their performance in various coating applications. google.com

Alkyl esters of this compound are synthesized by reacting the acid with a corresponding alcohol. A notable example is isononyl isononanoate, which is produced from the esterification of this compound with isononyl alcohol. google.compatsnap.com This reaction is typically catalyzed by an acid such as p-toluenesulfonic acid, sulfamic acid, or sodium bisulfate. google.compatsnap.com The process often involves heating the reactants to around 90°C and using a water-carrying agent like cyclohexane (B81311) or xylene to remove the water formed during the reaction, thus driving the equilibrium towards the ester product. google.com After the reaction, the mixture is neutralized, washed, and the final product is purified by distillation under reduced pressure. google.compatsnap.com

Methyl isononanoate is another example of an alkyl ester. While specific synthesis details for methyl isononanoate are not abundant in the provided search results, the synthesis of its linear isomer, methyl nonanoate (B1231133) (methyl pelargonate), can be achieved by heating pelargonic acid with methanol (B129727) in the presence of concentrated sulfuric acid, followed by rectification. chemicalbook.com

Formation of Salts

This compound readily reacts with metal compounds to form metal carboxylate salts. These salts have significant applications, particularly in the paint and coatings industry as driers and siccatives.

Ammonium (B1175870) Salts

The synthesis of ammonium salts of this compound typically involves the direct reaction of this compound, a carboxylic acid, with an amine. This acid-base reaction leads to the formation of an ammonium carboxylate salt. The process is generally characterized by the deprotonation of the carboxylic acid by the basic amine. libretexts.org

A general procedure for preparing such organic salts involves the dropwise addition of the carboxylic acid to a liquid amine, often with gentle heating (e.g., around 70-80°C) and stirring for a period to ensure the reaction goes to completion. auctoresonline.org The resulting product is an ammonium salt, which can be a solid or an ionic liquid at room temperature. auctoresonline.org The direct reaction of a carboxylic acid and an amine is often the first step in amide synthesis, where subsequent heating above 100°C can drive off water to form the amide. libretexts.org

General Reaction Scheme: R-COOH (this compound) + R'-NH₂ (Amine) → R-COO⁻R'-NH₃⁺ (Ammonium isononanoate salt)

Lead Salts in Industrial Applications

Lead salts of this compound are a subset of a broader class of metallic soaps, which are metal salts of fatty acids. These salts are primarily used in industrial applications, most notably as driers in coatings such as paints, lacquers, and varnishes. industrialchemicals.gov.auatamanchemicals.com The lead(II) ion acts as a catalyst for the oxidative cross-linking of drying oils, which accelerates the drying and hardening of the coating.

Although sparingly soluble in water, lead isononanoate can release lead(2+) ions, which are the active component for their toxicological and catalytic properties. industrialchemicals.gov.au The industrial consumption of these lead salts has seen a significant decline due to domestic and international regulations aimed at reducing the lead content in paints and other surface coatings. industrialchemicals.gov.au

Industrial Use of Lead Isononanoate:

Application Function
Industrial Coatings (Paints, Lacquers, Varnishes) Drier (catalyst for oxidative curing)

Synthesis of Amides and Anhydrides

The synthesis of amides and anhydrides from this compound involves the activation of the carboxylic acid group, typically through the formation of an intermediate like an isononanoyl halide.

Isononanoyl Halides

Isononanoyl halides, particularly isononanoyl chloride, are important intermediates in the synthesis of other this compound derivatives, such as amides, esters, and peroxides. vandemark.comshreesulphuric.com The synthesis of isononanoyl chloride is commonly achieved by reacting this compound with a halogenating agent. patsnap.comgoogle.com

Common halogenating agents include:

Thionyl chloride (SOCl₂)

Oxalyl chloride ((COCl)₂)

Phosphorus trichloride (B1173362) (PCl₃)

Phosphorus pentachloride (PCl₅) google.com

Bis(trichloromethyl)carbonate (triphosgene) patsnap.comgoogle.com

A method for synthesizing isononanoyl chloride involves reacting this compound with bis(trichloromethyl)carbonate in the presence of an organic amine catalyst, such as morpholine. patsnap.com The reaction is typically heated (e.g., to 75°C) until the evolution of gas ceases, and the product is then purified by vacuum distillation. patsnap.com This method is presented as an alternative to using highly toxic and corrosive agents like phosgene. patsnap.comgoogle.com The purity of the resulting isononanoyl chloride can exceed 99%, with yields often above 90%. google.com

Synthesis Reaction Example: this compound + Bis(trichloromethyl)carbonate --(Catalyst, Heat)--> Isononanoyl Chloride

Isononanoic Anhydrides

Isononanoic anhydride (B1165640) can be synthesized from this compound or its derivatives. google.com One common method for preparing acid anhydrides is the reaction of an acid chloride with a carboxylic acid. libretexts.org In this case, isononanoyl chloride would be reacted with this compound to produce isononanoic anhydride and hydrochloric acid. vandemark.com

Another approach involves the reaction of the carboxylic acid with a dehydrating agent. The direct heating of some dicarboxylic acids can form cyclic anhydrides, though for a monocarboxylic acid like this compound, an activating agent is typically required. libretexts.org

General Synthesis of Symmetric Anhydrides: R-COCl (Isononanoyl chloride) + R-COOH (this compound) → (R-CO)₂O (Isononanoic anhydride) + HCl

Isononanoyl Amides

Isononanoyl amides are synthesized by reacting an this compound derivative with ammonia, a primary amine, or a secondary amine. google.comgoogle.com The most common methods start from the more reactive derivatives like isononanoyl chloride or isononanoic anhydride. google.comlibretexts.org

From Isononanoyl Chloride: The reaction of isononanoyl chloride with an amine is rapid and typically carried out at room temperature in an aprotic solvent. vandemark.comlibretexts.org A base, such as pyridine (B92270) or a tertiary amine, is usually added to neutralize the hydrochloric acid byproduct. libretexts.org This is often referred to as the Schotten-Baumann reaction. chemicalland21.comresearchgate.net

From Isononanoic Anhydride: Isononanoic anhydride also reacts with amines to form amides. libretexts.org This reaction produces a molecule of this compound as a byproduct, and a second equivalent of the amine is required to neutralize it. libretexts.org

From this compound: The direct reaction between this compound and an amine is challenging because the amine's basicity leads to the formation of a stable and unreactive ammonium carboxylate salt. libretexts.org To overcome this, the reaction can be performed at high temperatures (over 100°C) to drive off water and form the amide bond. libretexts.orgyoutube.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. libretexts.org

Reaction Products with Amines (e.g., Octahydro-4,7-methano-1H-indenedimethanamine)

The reaction of this compound with specific amines, such as octahydro-4,7-methano-1H-indenedimethanamine, results in the formation of the corresponding amide. The chemical principles governing this reaction are the same as for general amide synthesis. Given the structure of octahydro-4,7-methano-1H-indenedimethanamine, which contains two primary amine groups, the reaction with this compound can potentially lead to mono- or di-substituted amide products, depending on the stoichiometry of the reactants. chemicalbook.com

The reaction would proceed via the formation of an amide linkage between the carbonyl group of this compound and the nitrogen atom of the amine. This can be achieved by activating the this compound, for instance, by converting it to isononanoyl chloride, and then reacting it with the amine.

Reactant Information:

Compound CAS Number
This compound, reaction products with octahydro-4,7-methano-1H-indenedimethanamine 97999-41-2 chemicalbook.com

Biotransformation and Kinetics of this compound Derivatives

Biotransformation utilizes biological catalysts, such as microorganisms or isolated enzymes, to perform specific chemical modifications on organic compounds. medcraveonline.cominteresjournals.orgresearchgate.net This approach is increasingly favored for the synthesis and functionalization of molecules like this compound due to its high selectivity, milder reaction conditions, and improved environmental profile compared to conventional chemical methods. researchgate.netnih.gov Key applications for this compound include the enzymatic synthesis of esters and functionalization through microbial action.

The primary method for the biotransformation of this compound is enzymatic esterification, which produces isononanoate esters. These esters are valuable as lubricants and cosmetic ingredients. google.com The catalysts of choice for these reactions are typically lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), which are highly efficient and can be reused. researchgate.netnih.govresearchgate.net The synthesis involves the reaction of this compound (or its isomer 3,5,5-trimethylhexanoic acid) with an alcohol. google.com The use of enzymes allows for high conversion rates under moderate temperatures. researchgate.net

The kinetics of lipase-catalyzed esterification are critical for process optimization and are influenced by several factors. While specific kinetic data for this compound is not extensively published, the principles can be understood from studies on analogous short- and branched-chain fatty acids. epa.govresearchgate.net The reaction mechanism often follows a Ping-Pong Bi-Bi model, where the enzyme binds sequentially to the acid and alcohol substrates. researchgate.netinstras.com In some cases, inhibition by one of the substrates (often the alcohol) can occur at high concentrations, affecting the reaction rate. researchgate.net

Table 1: Key Parameters Influencing the Kinetics of Lipase-Catalyzed Esterification

ParameterGeneral Effect on Reaction Rate and Conversion
TemperatureIncreasing temperature generally boosts the initial reaction rate. However, excessively high temperatures can lead to enzyme denaturation and reduced stability. An optimal temperature exists for maximizing both activity and enzyme lifespan.
Substrate Molar RatioThe ratio of alcohol to this compound significantly impacts the reaction equilibrium. Using an excess of one substrate, typically the alcohol, can shift the equilibrium towards the product side, thereby increasing the final conversion to the ester.
Enzyme Concentration/LoadingA higher concentration of the lipase catalyst typically leads to a faster reaction rate, as more active sites are available for the substrates to bind.
Water Activity (aw)As esterification produces water, controlling the water activity in the reaction medium (often a non-aqueous solvent) is crucial. While a minimal amount of water is necessary for enzyme activity, excess water can promote the reverse hydrolytic reaction, reducing the ester yield. Interestingly, CALB has shown a unique tendency to decrease in activity as water activity increases. nih.gov
SolventThe choice of organic solvent (e.g., hexane) can influence enzyme activity and substrate solubility, thereby affecting the overall reaction kinetics. researchgate.net Nanomicelles in aqueous solutions have also been explored to facilitate these reactions. nih.gov

Beyond esterification, other biotransformation reactions can be employed to create novel derivatives of this compound. Whole-cell biotransformation using microorganisms like fungi and bacteria offers a broader range of possible chemical modifications. medcraveonline.cominteresjournals.org These processes can introduce new functional groups through reactions that are challenging to achieve with traditional chemistry.

Common microbial transformations include oxidation, reduction, and hydroxylation. medcraveonline.com For instance, fungi are well-known for their ability to perform highly specific (regioselective) hydroxylations on complex organic molecules, such as steroids and terpenes. nih.gov This capability could be applied to the branched structure of this compound to produce hydroxylated derivatives, which could serve as precursors for other functional materials.

Table 2: Examples of Microbial Biotransformations for Functionalizing Organic Compounds

Substrate ClassMicroorganism ExampleTransformation TypePotential Product Type
Steroids (e.g., Diosgenin)Coriolus versicolor (fungus)HydroxylationPolyhydroxylated steroids. nih.gov
Terpenoids (e.g., Tetrahydrogeraniol)Glomerella cingulata (fungus)Regioselective HydroxylationHydroxycitronellol. nih.gov
Alkaloids (e.g., Evodiamine)Penicillium janthinellum (fungus)HydroxylationHydroxyevodiamine. nih.gov
Fatty AcidsCryptococcus neoformans (fungus)Oxidation/CyclizationProstaglandins from unsaturated fatty acids. researchgate.net

Advanced Applications and Material Science Research of Isononanoic Acid

Polymeric Materials and Resin Systems

Isononanoic acid and its derivatives are integral to the formulation of a wide range of polymeric materials and resin systems. Its branched structure and chemical reactivity allow for its use as a building block and additive in plasticizers, coatings, and polyurethanes, contributing to enhanced performance and durability. perstorp.comisatis.net

Plasticizer Research and Non-Phthalate Alternatives in Polymer Science

Growing health and environmental concerns have driven the demand for non-phthalate plasticizers. mdpi.com this compound esters have emerged as a viable alternative, offering comparable or superior performance in various polymer applications. These plasticizers are synthesized by reacting this compound with alcohols, resulting in compounds that enhance the flexibility and durability of plastics. neuchem.com

Research into non-phthalate plasticizers has intensified due to the endocrine-disrupting effects associated with traditional phthalates. mdpi.com While alternatives like di(2-ethylhexyl) adipate (B1204190) (DEHA) and diisononyl 1,2-cyclohexanedicarboxylic acid (DINCH) are now widely used, studies are ongoing to fully understand their long-term health and environmental impacts. mdpi.comnih.gov

This compound-based plasticizers are frequently used to modify the properties of polyvinyl chloride (PVC), a versatile and widely used polymer. neuchem.com The addition of these plasticizers improves the flexibility, durability, and resilience of PVC products, making them suitable for applications such as vinyl flooring and construction materials. neuchem.commarket.us

The modification of PVC can also involve chemical reactions to introduce new functional groups. For instance, the substitution of chlorine atoms in the PVC backbone with nucleophiles can alter the polymer's properties. researchgate.net Research has shown that the choice of solvent and nucleophile can significantly impact the substitution and dehydrochlorination reactions, offering a pathway to tailor PVC's characteristics for specific applications. researchgate.net

Table 1: Comparison of Plasticizer Performance in PVC
Plasticizer TypeKey AdvantagesCommon Applications
This compound-Based Good flexibility, durability, and resilience. neuchem.comVinyl flooring, construction fabrics. neuchem.commarket.us
Phthalate-Based (e.g., DEHP) Historically widely used, effective plasticization.Banned or restricted in many applications due to health concerns. nyulangone.org
Non-Phthalate Alternatives (e.g., DINCH, DEHA) Safer toxicological profile compared to phthalates. mdpi.comFood packaging, medical devices, toys. mdpi.com

While specific research on the direct use of this compound in polyvinyl butyral (PVB) films is limited in the provided results, the broader context of plasticizer development is relevant. Plasticizers are crucial components in PVB films, which are widely used in laminated safety glass for automotive and architectural applications. The principles of developing non-phthalate plasticizers for PVC can be extended to PVB, aiming to enhance flexibility and adhesion while maintaining optical clarity and long-term stability.

Alkyd Resins and Waterborne Systems in Coatings Technology

This compound is a key monomer in the synthesis of alkyd resins, particularly for stoving enamels and two-component paints. basf.com Its incorporation into alkyd resins offers improved yellowing performance compared to traditional fatty acids. atamankimya.com These resins are used as binders in coatings, providing good adhesion, durability, and weather resistance. neuchem.comnih.gov

The shift towards environmentally friendly coatings has led to the development of waterborne alkyd systems. pcimag.com In these systems, the alkyd resin is modified to be water-soluble or dispersible, reducing the need for volatile organic compounds (VOCs). zsmaterials-sales.comgoogle.com this compound's properties contribute to the formulation of high-solids coatings that meet stringent environmental regulations. zsmaterials-sales.com

Table 2: Properties of this compound in Coatings
PropertyBenefitSupporting Data
Low Volatility Reduces VOC emissions. zsmaterials-sales.comCan reduce VOCs by 18-32% in solvent-borne systems. zsmaterials-sales.com
Enhanced Hydrophobicity Improved water resistance. zsmaterials-sales.comIncreases contact angle from 112° to 136°. zsmaterials-sales.com
Thermal Stability Suitable for high-temperature applications. zsmaterials-sales.comMaintains functionality from -20°C to 180°C. zsmaterials-sales.com
UV Resistance Protects against degradation from sunlight. zsmaterials-sales.comBranched structure absorbs UV-A radiation, reducing resin degradation by 18%. zsmaterials-sales.com

Polyurethane Systems

This compound can be converted into diols, such as 2,2-dimethyl-1,3-propanediol, which serve as monomers in the production of polyurethanes. isatis.net Polyurethane systems are known for their versatility and are used in a wide range of applications, from flexible foams to rigid elastomers and coatings. The incorporation of monomers derived from this compound can influence the final properties of the polyurethane, such as its hardness, flexibility, and chemical resistance.

Urethane-modified alkyd resins, which combine the properties of both resin types, exhibit excellent abrasion and hydrolysis resistance. nih.gov These are often used in high-performance coatings.

Bio-based and Biodegradable Polymer Development

The growing demand for sustainable materials has spurred research into bio-based and biodegradable polymers. mdpi.com While this compound is typically derived from petrochemical sources, there is increasing interest in producing it from bio-based feedstocks to align with green chemistry principles. intelmarketresearch.com

Esters derived from renewable resources, such as isosorbide (B1672297) dinonanoate synthesized from isosorbide and nonanoic acid, are being investigated as bio-based plasticizers. researchgate.net These bio-plasticizers offer a promising alternative to petroleum-based plasticizers, contributing to the development of more sustainable polymer formulations. researchgate.netresearchgate.net Research is also focused on developing biodegradable polymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs) to address the environmental concerns of plastic waste. mdpi.comnih.govnih.gov

Incorporation into Complex Polymers (e.g., 1,3-Isobenzofurandione Polymers)

The integration of this compound into complex polymer structures, such as those based on 1,3-Isobenzofurandione, is a key area of material science research. These polymers are synthesized through the reaction of 1,3-isobenzofurandione (commonly known as phthalic anhydride) with a polyol, like 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane), and this compound, which acts as a modifying agent. ontosight.ai

The polymerization process results in a complex macromolecule, an alkyd resin, where the isononanoate groups are incorporated into the polymer chain. ontosight.aiontosight.ai This structural modification is significant; the presence of the branched, nine-carbon isononanoate chain introduces hydrophobic characteristics to the polymer. ontosight.ai This increased water resistance is crucial for applications in coatings and adhesives. ontosight.aiontosight.ai The resulting polymers exhibit a combination of desirable properties, including enhanced thermal stability, robust mechanical strength, and chemical resistance, making them suitable for demanding industrial applications. ontosight.ai

One specific example is the polymer identified by the CAS number 71010-65-6, systematically named '1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, isononanoate'. epa.gov Research has also explored variations, such as modifying these alkyd resins with other acids like 4-tert-butylbenzoic acid to further tailor the polymer's properties for specific uses. chemicalbook.com

Lubricant and Grease Chemistry

This compound is a fundamental building block in the formulation of high-performance synthetic lubricants and greases. Its derivatives are essential for achieving the stability and performance required in modern machinery and specialized systems. market.us The lubricants segment represents a significant portion of the this compound market, holding a 37.1% share, which underscores its importance in this field. market.us

Synthetic Esters as Base Oils and Additives

In lubricant chemistry, this compound is not used directly but is converted into synthetic esters, primarily polyol esters. univarsolutions.combasf.com These esters are synthesized by reacting this compound with polyols (alcohols with multiple hydroxyl groups). The resulting polyol esters are highly valued for their performance characteristics and are widely used as base stocks for synthetic lubricants. atamankimya.comatamankimya.comperstorp.com

High-Performance Lubricants for Specialized Systems (e.g., Refrigeration, Aviation)

The polyol esters derived from this compound are pivotal in formulating high-performance lubricants for specialized and demanding applications, most notably in the refrigeration and aviation industries. atamankimya.comatamankimya.comatamanchemicals.com

In refrigeration systems, particularly modern air conditioners, these synthetic lubricants are essential. atamanchemicals.comfuelsandlubes.com The unique branched structure of this compound imparts excellent stability and compatibility with newer, more environmentally friendly refrigerant gases that have low to no global warming potential. perstorp.com This is a critical factor as regulations drive the shift away from older refrigerants. atamanchemicals.comperstorp.com

Similarly, the aviation industry relies on top-performing aviation turbine oils formulated with polyol esters based on this compound. perstorp.com These lubricants must maintain their integrity and performance across a wide range of temperatures and pressures, and the inherent stability of this compound derivatives makes them indispensable for this application. atamankimya.comatamanchemicals.com

Thermal and Oxidative Stability in Lubricant Formulations

A key advantage of using this compound in lubricant formulations is the exceptional thermal and oxidative stability it imparts to the final product. market.usjytchem.com Lubricants are frequently exposed to high temperatures and oxygen, which can lead to oxidative deterioration. machinerylubrication.comgoogle.com This degradation can cause an increase in viscosity, the formation of sludge and varnish, and a reduction in the lubricant's service life. machinerylubrication.com

Synthetic esters derived from this compound exhibit superior resistance to this breakdown. market.us This enhanced stability is crucial in applications such as automotive engines and industrial machinery where lubricants are subjected to significant thermal stress. market.us The inherent stability of these esters helps to prolong equipment life, improve efficiency, and reduce maintenance costs by ensuring the lubricant retains its desired properties for longer periods, even under severe operating conditions. market.usmachinerylubrication.com

Property Significance in Lubricant Formulations Contribution of this compound Esters
Thermal Stability Resistance to chemical decomposition at high temperatures.Provides excellent performance and longevity in high-heat environments like engines. jytchem.com
Oxidative Stability Resistance to reaction with oxygen, which forms harmful acids and sludge.Enhances lubricant life and protects machinery from corrosion and deposits. market.us
Compatibility Ability to mix with modern, eco-friendly refrigerants without adverse reactions.The branched structure ensures stability and compatibility in next-generation refrigeration systems. perstorp.com

Coatings, Paints, and Surface Technologies

This compound and its derivatives are versatile components in the formulation of advanced coatings, paints, and other surface treatments. They are used as monomers in the synthesis of alkyd resins for durable paints and as functional additives that enhance protection and performance. univarsolutions.comperstorp.com

Corrosion Inhibition Mechanisms in Coatings and Coolants

This compound is an effective corrosion inhibitor, particularly in engine coolants, metalworking fluids, and protective coatings. univarsolutions.comperstorp.comjytchem.com It functions as part of Organic Acid Technology (OAT), a modern approach to corrosion prevention that offers extended service life compared to traditional inorganic inhibitors. researchgate.net

In aqueous systems like engine coolants, organic acids such as this compound form a protective, passive layer on the surface of metals. This mechanism involves the acid neutralizing corrosive elements and forming a thin, durable film that physically separates the metal from the corrosive environment. This technology is designed to protect the various metals found in cooling systems, including aluminum, cast iron, steel, and copper alloys. researchgate.net

In the realm of coatings, this compound derivatives play a crucial role in preventing rust. jytchem.com Research has demonstrated a synergistic effect when this compound is used with other inhibitors like zinc phosphate (B84403) in marine coatings. This combination can significantly enhance corrosion resistance, withstanding up to 1,500 hours of salt spray testing (per ASTM B117). zsmaterials-sales.com Some advanced formulations even exhibit self-healing properties, where the inhibitor can regenerate the protective film if it becomes damaged. zsmaterials-sales.com

Application Inhibitor System Performance Metric/Mechanism
Engine Coolants Organic Acid Technology (OAT)Forms a protective passive layer on metal surfaces; offers extended life. researchgate.net
Marine Coatings Synergy with zinc phosphateProvides up to 1,500-hour salt spray resistance (ASTM B117). zsmaterials-sales.com
Metalworking Fluids This compoundActs as a corrosion inhibitor to protect metal surfaces from rust. jytchem.com

Pigment Dispersion Optimization and Rheology Control

The stability and final appearance of a coating are highly dependent on the effective dispersion of pigments and the precise control of its flow properties, or rheology. specialchem.combasf.com this compound and its derivatives play a crucial role in optimizing these characteristics.

Esters derived from this compound function as effective non-ionic surfactants, which are critical in the pigment dispersion process. zsmaterials-sales.com The initial step of dispersion involves wetting the pigment, where a liquid must spread over the pigment's surface, a process facilitated by wetting agents that lower the liquid's surface tension. coatingsworld.com Research has shown that this compound-based dispersants can reduce the agglomeration of pigments like titanium dioxide (TiO₂) by 22% when compared to traditional stearic acid. zsmaterials-sales.com In waterborne epoxy primers, they also serve as charge modifiers. zsmaterials-sales.com

Rheology control is essential for a coating's performance during manufacturing, storage, and application. specialchem.combasf.com this compound contributes significantly to managing viscosity. In high-solids polyurethane systems, its inclusion can lead to a viscosity reduction of 30-40%. zsmaterials-sales.com This modification promotes a more Newtonian flow behavior, which is ideal for uniform spray applications and can reduce surface defects like "orange peel" by up to 5%. zsmaterials-sales.com Effective rheology modifiers prevent the settling of pigments during storage and control sagging when the coating is applied to vertical surfaces. basf.comgoogle.com

Performance Improvements with this compound in Coatings

ParameterImprovement MetricReference
Pigment Agglomeration (TiO₂)22% reduction vs. stearic acid zsmaterials-sales.com
Viscosity in High-Solids PU Systems30-40% reduction zsmaterials-sales.com
VOC Emissions (Solvent-borne)18-32% reduction vs. linear-chain acids zsmaterials-sales.com
Resin Degradation (UV-A)18% reduction zsmaterials-sales.com

UV Resistance Enhancement in Coatings

The durability of exterior coatings is often limited by their ability to withstand degradation from ultraviolet (UV) radiation. Additives that enhance UV resistance are therefore critical for extending the service life of protective films. chempoint.com

Research indicates that the unique branched structure of this compound plays a role in enhancing UV stability. zsmaterials-sales.com It is suggested that this structure can absorb UV-A radiation in the 320-400 nm range. zsmaterials-sales.com This absorption mechanism is reported to decrease the degradation of the coating's resin by as much as 18%, according to QUV-A accelerated weathering tests. zsmaterials-sales.com Furthermore, when used in the synthesis of alkyd resins for topcoats, this compound provides better yellowing performance compared to traditional fatty acids, a key attribute for maintaining aesthetic appeal under sunlight exposure. basf.comatamankimya.com UV stabilizer additives work by either absorbing harmful UV radiation and dissipating it as heat or by scavenging free radicals that cause polymer degradation. chempoint.com

Surfactant and Emulsifier Science

Surfactants and emulsifiers are essential components in a wide range of products, from industrial detergents to personal care items. atamankimya.comatamanchemicals.com These molecules possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, allowing them to reduce surface tension and stabilize mixtures of oil and water. youtube.com

This compound, with its polar carboxylic acid head and non-polar branched alkyl tail, serves as a fundamental building block for surfactants. It is applied as an intermediate in the production of detergents and is used directly in formulations as a cleansing and emulsifying agent. atamankimya.comatamankimya.comatamanchemicals.com The demand for this compound as a raw material is supported by the projected growth of the global surfactant and emulsifier market, which is driven by the personal care, home care, and industrial sectors. marketresearchfuture.com

Metalworking Fluids and Metal Treatment Chemicals

In the demanding environment of metal fabrication and processing, specialized fluids are required for lubrication, cooling, and corrosion protection. This compound and its derivatives are key components in these high-performance formulations. atamankimya.comjytchem.com

Esters of this compound are widely used as base stocks for synthetic lubricants and metalworking fluids. atamanchemicals.comcontimpex.com The inherent thermal stability and lubricity of this compound make it a valuable additive. jytchem.com One of its primary functions in these applications is as a corrosion inhibitor, protecting metal surfaces from rust and chemical attack. univarsolutions.comjytchem.comintelmarketresearch.com It is frequently incorporated into industrial coolants and metal treatment chemicals to extend the operational life of machinery and treated parts. perstorp.comintelmarketresearch.com The growing global demand for lubricants and metalworking fluids in the automotive, industrial, and aerospace sectors continues to drive the use of this compound in these applications. marketresearchfuture.com

Advanced Materials Design and Integration

The unique properties of this compound make it a candidate for use in the design and integration of advanced materials, contributing to the development of safer, more sustainable, and higher-performing products.

It is considered a critical ingredient for next-generation synthetic polyol ester-based lubricants, which are essential for modern refrigeration and aviation technologies. perstorp.comatamankimya.com In the field of polymer science, this compound is used to produce non-phthalate plasticizers. intelmarketresearch.com This application is part of a broader trend toward creating more sustainable and safer polymers, enabling greener product designs in industries from construction to packaging. intelmarketresearch.com Ongoing research and development efforts are focused on creating new derivatives of this compound with enhanced functionalities. marketresearchfuture.com Concurrently, the industry is seeing a shift towards bio-based feedstocks for its production, which is opening new possibilities in bio-based chemistry and advanced material science. marketresearchfuture.comintelmarketresearch.com

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₈O₂ jytchem.com
AppearanceClear, colorless liquid atamanchemicals.comjytchem.com
Boiling Point236 °C (457 °F) univarsolutions.com
Melting Point-77 °C (-107 °F) univarsolutions.com
Density0.9 g/cm³ @ 20 °C univarsolutions.com
Flash Point117 °C (243 °F) univarsolutions.com
Purity (Sum of nonanoic acids)Min. 99.0% perstorp.com

Environmental and Sustainability Research of Isononanoic Acid

Biodegradability Studies and Environmental Fate

The environmental fate of a chemical is significantly determined by its biodegradability. Studies on isononanoic acid and its esters indicate a capacity for degradation by microorganisms.

Research into the ready biodegradability of an ester of this compound (this compound, C16-18 alkyl esters) was conducted following the OECD 301D guideline. europa.eu In this screening test, using domestic sewage as the inoculum, a mean degradation of 86% was achieved over 30 days at a test concentration of 2 mg/L. europa.eu Although the 10-day and 14-day windows were not met, the substance is considered readily biodegradable because it is a UVCB (Substance of Unknown or Variable composition, Complex reaction products or Biological materials). europa.eu For such substances, sequential biodegradation of the different isomers can occur, and achieving over 60% degradation within the test period is a key indicator of ready biodegradability. europa.eu Another study for 3,5,5-Trimethylhexanoic acid, the main isomer of this compound, showed 96% biodegradation in 21 days in an OECD 301A test using activated sludge. oxea-chemicals.com Its low toxicity and biodegradability make it a favorable choice for sustainable products. intelmarketresearch.com

The environmental fate of this compound is also influenced by abiotic factors. The photolysis half-life (DT50) for 3,5,5-Trimethylhexanoic acid has been calculated at approximately 60.17 hours. oxea-chemicals.com Hydrolysis is not expected to be a significant degradation pathway. oxea-chemicals.com

Biodegradation Study Data for this compound and its Derivatives
Test Guideline OECD 301D
Test Substance This compound, C16-18 alkyl esters
Inoculum Domestic sewage
Result 86% degradation in 30 days
Conclusion Readily biodegradable europa.eu
Test Guideline OECD 301A
Test Substance 3,5,5-Trimethylhexanoic acid
Inoculum Activated sludge (domestic, non-adapted)
Result 96% degradation in 21 days
Conclusion Readily biodegradable oxea-chemicals.com

Ecotoxicity Assessments

Ecotoxicity assessments are critical for evaluating the potential risk of a substance to environmental organisms. For this compound, these assessments focus on its effects on aquatic life. The European Chemicals Agency (ECHA) registration dossier for this compound includes comprehensive ecotoxicological information covering short-term and long-term toxicity to fish, aquatic invertebrates, and algae. europa.eu

Data on the aquatic toxicity of 3,5,5-trimethylhexanoic acid, a primary component of commercial this compound, is available. One study reported an acute toxicity value for fish (Oncorhynchus mykiss, or rainbow trout). oxea-chemicals.com

Aquatic Ecotoxicity Data for this compound
Organism Fish (species not specified)
Test Type Acute Toxicity
Endpoint LC50 (96 hours)
Value 122 mg/L moellerchemie.com
Organism Oncorhynchus mykiss (rainbow trout)
Test Type Acute Toxicity
Endpoint LC50 (96 hours)
Value 122 mg/L oxea-chemicals.com

Green Chemistry Principles in this compound Production

The chemical industry is increasingly adopting green chemistry principles to enhance sustainability, and the production of this compound is part of this trend. researchgate.netnih.gov These principles aim to prevent waste, use renewable resources, and design less hazardous chemical syntheses. researchgate.net

A significant advancement in the sustainable production of this compound is the development of bio-based alternatives. coatingsworld.combiofuelsdigest.com OQ Chemicals has introduced "OxBalance this compound," which is produced from both bio-based and circular feedstocks and is certified under the International Sustainability and Carbon Certification (ISCC PLUS) system. coatingsworld.comgiiresearch.com This product has a bio-based content of over 70% and serves as a drop-in replacement for its fossil-based counterpart, offering the same quality and performance. coatingsworld.combiofuelsdigest.com The production utilizes a mass balance approach to trace the renewable feedstocks through the process. biofuelsdigest.com This shift towards bio-based feedstocks is driven by increasing demand for sustainable materials across various industries. marketresearchfuture.comglobenewswire.com

Traditionally, this compound production relies on petrochemical feedstocks. giiresearch.com The process often starts with the C4 cut from the steam cracking of naphtha. google.com An alternative production pathway utilizes 2-ethylhexanol, which is derived from propylene, as a starting material. google.comgoogle.com This method involves dehydrating 2-ethylhexanol to form octene, which is then converted to isononanal through hydroformylation, and finally oxidized to this compound. google.com The use of renewable feedstocks, such as those derived from biomass, is a key area of research for producing a variety of chemicals, including fatty acids. nih.govgoogle.comresearchgate.net

This compound is characterized by its low volatility, which is an advantageous property in the context of reducing Volatile Organic Compound (VOC) emissions. intelmarketresearch.commarketresearchfuture.com VOCs are a significant source of air pollution, and regulations often mandate their reduction. The inherent low volatility of this compound makes it a preferred component in formulations for products like high-performance lubricants and coatings where minimizing VOC content is crucial. intelmarketresearch.com This characteristic aligns with the green chemistry principle of designing safer chemicals and products that minimize environmental impact. intelmarketresearch.com

The concept of a circular economy, which aims to minimize waste and maximize the use of resources by keeping materials in use for as long as possible, is being integrated into chemical manufacturing. evonik.commdpi.commdpi.com The introduction of bio-based this compound produced from circular feedstocks is a prime example of this approach. coatingsworld.comgiiresearch.com This involves using renewable raw materials and designing processes that allow for the recycling and reuse of materials, thereby moving away from the traditional linear 'take-make-dispose' model. evonik.commdpi.com By creating products like OxBalance this compound, companies are contributing to a more circular system where resources are managed more sustainably. coatingsworld.com This approach not only reduces environmental impact but also helps decouple economic growth from resource consumption. evonik.com

Regulatory Landscape and Environmental Compliance in Chemical Research

The production, sale, and use of this compound are governed by a framework of chemical regulations designed to ensure safety for human health and the environment. A key piece of legislation in the European Union is the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No 1907/2006. europa.eumoellerchemie.com

This compound is registered under REACH, and a consortium was formed to manage the registration process for the substance. europa.euloareach.eu The registration dossier, available through the European Chemicals Agency (ECHA), contains comprehensive data on the substance's properties, including its environmental fate and ecotoxicological information. europa.eueuropa.eueuropa.eu This information is essential for risk assessment and for implementing appropriate risk management measures.

Safety Data Sheets (SDS) for this compound provide detailed information on its classification, handling, and disposal in accordance with regulations like REACH and the CLP (Classification, Labelling and Packaging) Regulation (EC) No 1272/2008. oxea-chemicals.comoxea-chemicals.com These documents highlight the need to prevent the substance from entering the environment without proper treatment and provide guidance on disposal in accordance with local, regional, and national regulations. moellerchemie.comchemicalbook.com The regulatory landscape also includes restrictions on the use of certain hazardous substances in products, such as the EU's RoHS Directive for electrical and electronic equipment. moellerchemie.com Adherence to these regulations is mandatory for legal compliance and is a cornerstone of responsible chemical research and manufacturing. marketresearchfuture.com

Analytical Methodologies for Isononanoic Acid and Its Derivatives

Qualitative Analysis Techniques

Qualitative analysis is fundamental to confirming the chemical identity and structural features of isononanoic acid isomers. Spectroscopy plays a pivotal role in providing a molecular fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the various isomers of this compound. slideshare.net Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the differentiation of isomers by mapping the carbon framework and the connectivity of protons. nih.govnih.gov

In a ¹H NMR spectrum of an this compound isomer, such as 7-methyloctanoic acid, the signals can be assigned to specific protons in the molecule. spectrabase.com The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of adjacent protons, a concept known as spin-spin coupling. mestrelab.com The integration of the peak areas corresponds to the ratio of protons contributing to each signal.

¹³C NMR spectroscopy is complementary to ¹H NMR and provides a signal for each unique carbon atom in the molecule. spectrabase.com This allows for the direct counting of carbon atoms and, combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), the differentiation between CH₃, CH₂, CH, and quaternary carbons. The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), enables a complete and definitive assignment of the molecular structure. slideshare.netnih.gov

Table 1: Representative NMR Data for an this compound Isomer (7-Methyloctanoic Acid) Note: The following chemical shifts are predicted values based on standard NMR principles and data for similar structures. Actual values may vary based on solvent and experimental conditions.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxyl (COOH)10.0 - 12.0 (singlet, broad)179 - 182
α-CH₂2.2 - 2.4 (triplet)34 - 36
β-CH₂1.5 - 1.7 (multiplet)24 - 26
Methyl (CH₃)0.8 - 1.0 (doublet)22 - 24
Methine (CH)1.4 - 1.6 (multiplet)30 - 32

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. youtube.comdummies.com For this compound, IR analysis is used to confirm the presence of the characteristic carboxylic acid group. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. youtube.com

The IR spectrum of this compound is dominated by two key absorption bands that signify the carboxylic acid functionality:

O-H Stretch: A very broad and strong absorption band typically appears in the region of 2500-3300 cm⁻¹. libretexts.org The significant broadening is due to intermolecular hydrogen bonding between the carboxylic acid molecules.

C=O Stretch: A sharp, intense absorption band is observed between 1690 and 1760 cm⁻¹, which is characteristic of the carbonyl group in a carboxylic acid. libretexts.org

C-H Stretches: Absorptions corresponding to the stretching of C-H bonds in the alkyl chain are found between 2850 and 3000 cm⁻¹. dummies.com

These distinct signals provide a clear and quick confirmation of the carboxylic acid functional group. youtube.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationFrequency Range (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Strong, Very Broad
CarbonylC=O stretch1690 - 1760Strong, Sharp
Carboxylic AcidC-O stretch1210 - 1320Medium
AlkylC-H stretch2850 - 3000Medium to Strong

Quantitative Analysis Techniques

Quantitative analysis is essential for determining the purity of this compound and for characterizing the distribution of its isomers, which is crucial for performance in specific applications.

Gas chromatography (GC) is the most widely used technique for the quantitative analysis of volatile compounds like fatty acids. nih.gov It is highly effective for determining the purity of this compound and separating its various branched-chain isomers. neuchem.comresearchgate.net A flame ionization detector (FID) is commonly used due to its high sensitivity and wide linear range for hydrocarbons. nih.gov

For GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Highly polar capillary columns, such as those coated with modified polyethylene (B3416737) glycol (WAX) or cyanopropyl polysiloxane phases, are often employed to achieve effective separation of fatty acid isomers. nih.govresearchgate.net

While direct injection is possible, fatty acids are often converted into more volatile ester derivatives, typically fatty acid methyl esters (FAMEs), prior to analysis to improve peak shape and resolution. uni-wuppertal.deukm.my The purity of the this compound is determined by comparing the area of the main peak(s) to the total area of all peaks in the chromatogram. The relative abundance of each isomer can also be quantified based on the area of its corresponding peak.

Table 3: Typical Gas Chromatography (GC-FID) Parameters for this compound Analysis

ParameterTypical ConditionPurpose
Column High-polarity capillary column (e.g., CP-Sil 88, SP-2560, Agilent DB-FATWAX UI)Separation of branched and positional isomers. nih.govresearchgate.net
Injector Split/Splitless, heated (e.g., 250 °C)Vaporization of the sample without discrimination.
Carrier Gas Helium or HydrogenMobile phase to carry the sample through the column.
Oven Program Temperature programming (e.g., 100 °C to 240 °C)To elute a wide range of components and optimize separation. researchgate.net
Detector Flame Ionization Detector (FID), heated (e.g., 260 °C)Sensitive and universal detection of organic compounds. nih.gov
Derivatization Optional: Conversion to methyl esters (FAMEs)Increases volatility and improves chromatographic behavior. ukm.my

Advanced Characterization for High Purity Requirements in Research and Development

For research and development purposes and in applications where exceptionally high purity is demanded, such as in the synthesis of high-performance lubricants and specialty esters, advanced characterization methods are necessary. transparencymarketresearch.comjytchem.comperstorp.com These methods often involve the coupling of separation techniques with powerful detectors or the use of multiple analytical platforms to provide a comprehensive profile of the material.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capability of GC with the identification power of mass spectrometry. As each isomer and impurity elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for positive identification of the components, even at trace levels. uni-wuppertal.despectrabase.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital technique, particularly for identifying any non-volatile or thermally unstable impurities that would not be amenable to GC analysis. nih.govuni-wuppertal.de Reverse-phase high-performance liquid chromatography (HPLC) can be used to separate components, which are then detected and identified by MS. sielc.com

For a complete characterization of high-purity this compound, a multi-technique approach is often adopted. This could include:

Thermogravimetric Analysis (TGA): To assess thermal stability and quantify non-volatile residues. TGA can be coupled with FTIR (TGA-FTIR) to identify any gases evolved during thermal decomposition. newtopchem.com

Inductively Coupled Plasma (ICP-MS or ICP-OES): To quantify trace metal impurities, which can be detrimental in applications like catalysis.

Karl Fischer Titration: To accurately determine water content, which is a critical purity parameter. neuchem.com

By employing these advanced and often complementary techniques, researchers and manufacturers can ensure that this compound meets the stringent purity and quality requirements for its most demanding applications. newtopchem.com

Biological Interactions and Metabolomic Studies of Isononanoic Acid

Enzymatic Metabolism and Biotransformation Pathways

The metabolic processing of compounds containing ester linkages frequently involves carboxylesterases (CEs). researchgate.netnih.govmdpi.comnih.gov These enzymes, members of the serine hydrolase family, catalyze the hydrolysis of esters into their corresponding carboxylic acids and alcohols. researchgate.netnih.govmdpi.comnih.gov This enzymatic hydrolysis is a key step in the biotransformation of a wide array of substances, including both exogenous (xenobiotics) and endogenous compounds such as cholesteryl esters and triacylglycerols. nih.govmdpi.com

While comprehensive studies specifically detailing the enzymatic metabolism of isononanoic acid by carboxylesterases are not extensively documented in the provided search results, the enzymatic hydrolysis of isononyl isononanoate, an ester formed from this compound and isononyl alcohol, serves as a relevant example. europa.euatamanchemicals.com This ester is expected to undergo enzymatic hydrolysis by ubiquitous carboxylesterases found in the gastrointestinal tract, blood, and liver, yielding this compound and isononyl alcohol. europa.eu It is noted that branched esters generally exhibit lower hydrolysis rates compared to their linear counterparts. europa.eu Following hydrolysis, the resulting free fatty acids and alcohols are absorbed. europa.eu The metabolic fate of the released this compound in vivo can include hydroxylation at the terminal carbon, leading to the formation of Phase II conjugates. europa.eu

Role in Natural Products and Biologically Active Compounds

This compound has been identified as occurring naturally in the form of esters within the oil of Pelargonium species. atamankimya.comatamankimya.com This presence indicates its integration into the diverse chemical profiles of certain plants. Nonanoic acid (pelargonic acid), the linear isomer of this compound, also naturally occurs as esters in pelargonium oil. atamankimya.com

Beyond its presence in Pelargonium esters, detailed information regarding a specific role for this compound in Solanum pennellii or its contribution to other biologically active compounds, aside from its known uses as a herbicide and possessing antifungal properties, is not provided in the search results. atamankimya.comatamankimya.com Nonanoic acid (pelargonic acid) has demonstrated antifungal activity and is recognized as a self-inhibitor of the fungus Rhizopus oligosporus. atamankimya.comatamankimya.com

Research on Deuterated Analogs for ADME Studies and Mechanistic Elucidation

The use of deuterated analogs of carboxylic acids represents a valuable approach in pharmaceutical research and mechanistic investigations, particularly for studying absorption, distribution, metabolism, and excretion (ADME) characteristics. chemrxiv.orgchemrxiv.org These isotopically labeled compounds are employed as internal standards, contribute to the elucidation of reaction mechanisms, and facilitate the study of metabolic rates. chemrxiv.orgchemrxiv.org

Research efforts have included exploring the late-stage β-C(sp3)–H deuteration of free carboxylic acids, with this compound being among the compounds investigated. chemrxiv.orgchemrxiv.org While significant levels of deuterium (B1214612) incorporation have been achieved in specific positions of other fatty acids, studies on the reactivity towards γ-C(sp3)–H positions in this compound have provided a proof of principle for deuteration in these positions, albeit with moderate incorporation in one instance. chemrxiv.orgchemrxiv.org This research underscores the potential utility of deuterated this compound in studies aimed at gaining a deeper understanding of its metabolic fate and the specific reaction pathways it undergoes within biological systems. chemrxiv.orgchemrxiv.org

Emerging Research Frontiers and Future Perspectives

Integration of Artificial Intelligence and Automation in Chemical Synthesis Research

Nanotechnology Applications and Advanced Material Science

Isononanoic acid's role in advanced material science is being explored, particularly in the context of high-performance coatings and lubricants. intelmarketresearch.comsolechem.eumarketresearchintellect.com Its unique branched structure contributes to desirable properties in end products, such as improved stability and effectiveness in synthetic lubricants used in demanding sectors like refrigeration and aviation. solechem.eu INA is a critical building block for polyol ester-based synthetic lubricants, valued for its stability and compatibility with newer, environmentally friendly refrigeration gases. perstorp.com In coatings, INA is used in alkyd resins to improve properties like yellowing resistance. solechem.euverifiedmarketresearch.com The expanding market potential for INA is encouraging R&D into new applications and improved production methods, opening new frontiers in nanotechnology and advanced material science. intelmarketresearch.com While direct examples of INA as a nanomaterial or its use in creating nanomaterials were not prominent in the search results, its application in high-performance materials like advanced lubricants and coatings aligns with the broader scope of advanced material science research where nanotechnology often plays a role in enhancing material properties at the nanoscale.

Strategic Partnerships and Collaborative Research Initiatives in Sustainable Chemical Production

The increasing global demand for eco-friendly and sustainable materials is driving interest in this compound, particularly in the context of greener chemical alternatives and bio-based production technologies. intelmarketresearch.commarkwideresearch.com Manufacturers are forming strategic alliances with raw material suppliers to ensure long-term sustainability and cost-effectiveness in INA production. intelmarketresearch.com Collaborations between chemical producers, academic institutions, and end-user industries are accelerating the development of high-value downstream applications for INA. pmarketresearch.com Approximately 40% of recent patents involving similar chemicals cite joint research initiatives between manufacturers and universities focused on optimizing production processes and expanding functionality. pmarketresearch.com Companies are investing in sustainable extraction methods and green chemistry techniques for high-purity acid production, sometimes driven by incentives for clean-label and VOC-compliant materials. dataintelo.commarketreportsworld.com Strategic collaborations and partnerships between key market players, suppliers, and distributors are seen as crucial for expanding market reach and capitalizing on emerging opportunities in the INA market, which is poised for growth driven by the demand for eco-friendly products and sustainable practices. marketresearchintellect.commarkwideresearch.com

Q & A

Q. How to address reproducibility challenges in scaling up this compound synthesis?

  • Methodological Answer : Pilot-scale reactors should maintain strict temperature (±2°C) and agitation (Reynolds number >10,000) control. Monitor batch-to-batch consistency via inline PAT tools (e.g., NIR spectroscopy). Compare activation energies (Ea) from Arrhenius plots of lab vs. pilot data to identify kinetic bottlenecks .

Data Presentation and Reporting Standards

  • Tables : Include raw data (e.g., GC-MS retention times, peak areas) in appendices. Processed data (mean ± SD) should be in the main text with ANOVA results .
  • Figures : Use Arrhenius plots for kinetic studies or PCA biplots for multivariate analysis. Label axes with units and error bars (SEM or 95% CI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.